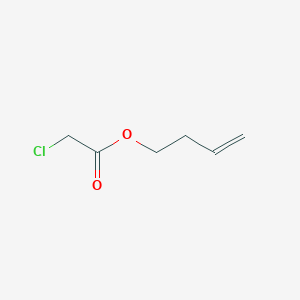
3-Buten-1-ol, chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol, chloroacetate: is an organic compound with the molecular formula C6H9ClO2 It is a derivative of 3-buten-1-ol, where the hydroxyl group is esterified with chloroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-buten-1-ol, chloroacetate typically involves the esterification of 3-buten-1-ol with chloroacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+ClCH2COOH→CH2=CHCH2CH2OCOCH2Cl+H2O
Industrial Production Methods:
In an industrial setting, the reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is heated to a temperature of around 60-80°C and maintained under reflux conditions. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Buten-1-ol, chloroacetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-buten-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-Buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Buten-1-ol, chloroacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology:
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-buten-1-ol, chloroacetate involves its reactivity as an ester. The chloroacetate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
3-Buten-1-ol: The parent alcohol from which 3-buten-1-ol, chloroacetate is derived.
3-Buten-1-ol, dichloroacetate: A similar compound where the esterifying acid is dichloroacetic acid.
Uniqueness:
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent alcohol and other esters. The presence of the chloroacetate moiety allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90779-39-8 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
but-3-enyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4-9-6(8)5-7/h2H,1,3-5H2 |
InChI Key |
IYUCKRIJZHJOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















